3-Nitrofluoranthene-8-sulfate

Description

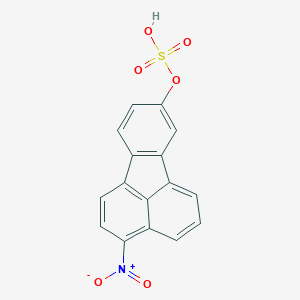

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

156497-83-5 |

|---|---|

Formule moléculaire |

C16H9NO6S |

Poids moléculaire |

343.3 g/mol |

Nom IUPAC |

(3-nitrofluoranthen-8-yl) hydrogen sulfate |

InChI |

InChI=1S/C16H9NO6S/c18-17(19)15-7-6-12-10-5-4-9(23-24(20,21)22)8-14(10)11-2-1-3-13(15)16(11)12/h1-8H,(H,20,21,22) |

Clé InChI |

HVNZDGPBCCMRQN-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)OS(=O)(=O)O)[N+](=O)[O-] |

SMILES canonique |

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)OS(=O)(=O)O)[N+](=O)[O-] |

Autres numéros CAS |

156497-83-5 |

Synonymes |

3-nitrofluoranthene-8-sulfate NF-8-S |

Origine du produit |

United States |

Foundational & Exploratory

Physical and chemical properties of 3-Nitrofluoranthene-8-sulfate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrofluoranthene-8-sulfate is a sulfated metabolite of 3-nitrofluoranthene, a mutagenic and carcinogenic polycyclic aromatic hydrocarbon (PAH) found in environmental pollutants such as diesel exhaust. This technical guide provides a detailed overview of the known physical and chemical properties, metabolic pathways, and analytical methodologies related to this compound. Due to its nature as a metabolite, specific experimental data for the pure substance are limited; therefore, this guide also includes inferred properties and plausible experimental protocols based on related compounds and established chemical principles.

Introduction

3-Nitrofluoranthene is an environmental contaminant formed by the nitration of fluoranthene.[1] Its metabolism in biological systems is a critical area of study due to the potent carcinogenicity of the parent compound. The addition of a sulfate group to form this compound is a key step in the detoxification pathway, increasing the water solubility of the xenobiotic to facilitate its excretion.[2] Understanding the properties and formation of this metabolite is essential for toxicological studies and for developing biomarkers of exposure to nitro-PAHs.

Physical and Chemical Properties

Properties of 3-Nitrofluoranthene (Parent Compound)

For context, the physical and chemical properties of 3-Nitrofluoranthene are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 892-21-7 | [1][3] |

| Molecular Formula | C₁₆H₉NO₂ | [3] |

| Molecular Weight | 247.25 g/mol | [3][4] |

| Appearance | Yellow to orange crystalline solid | [5] |

| Melting Point | 157-159 °C | [1][3] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like acetone and dichloromethane. | [5] |

| UV-Vis Absorption | Exhibits a bathochromic shift compared to fluoranthene, indicating a degree of planarity of the nitro group with the aromatic system. | [6] |

Inferred Properties of this compound

The addition of a sulfate group is expected to significantly alter the physicochemical properties of the parent molecule.

| Property | Inferred Characteristic | Rationale |

| CAS Number | 156497-83-5 | [2] |

| Molecular Formula | C₁₆H₉NO₆S | [2] |

| Molecular Weight | 343.3 g/mol | [2] |

| Appearance | Likely a solid at room temperature. | Consistent with similar sulfated organic compounds. |

| Melting Point | Higher than the parent compound and likely decomposes at high temperatures. | The ionic nature of the sulfate group increases intermolecular forces. |

| Boiling Point | Not applicable; likely to decompose before boiling. | Ionic compounds have very low vapor pressure. |

| Solubility | Significantly more soluble in water and polar protic solvents compared to 3-Nitrofluoranthene. | The highly polar sulfate group dramatically increases hydrophilicity. |

Experimental Protocols

Plausible Chemical Synthesis of this compound

While a specific, detailed protocol for the chemical synthesis of this compound is not published, a plausible route involves the sulfation of its precursor, 3-nitrofluoranthen-8-ol. This can be achieved using a sulfur trioxide-amine complex, a common method for the sulfation of phenols.[7]

Step 1: Synthesis of 3-nitrofluoranthen-8-ol (Precursor)

The precursor, 3-nitrofluoranthen-8-ol, is a known metabolite of 3-nitrofluoranthene. For laboratory synthesis, a multi-step process starting from fluoranthene would be required, involving nitration followed by selective hydroxylation. However, for the purpose of this protocol, we will assume the availability of 3-nitrofluoranthen-8-ol.

Step 2: Sulfation of 3-nitrofluoranthen-8-ol

This protocol is adapted from general procedures for the sulfation of phenolic compounds.

Materials:

-

3-nitrofluoranthen-8-ol

-

Sulfur trioxide pyridine complex

-

Anhydrous pyridine

-

Anhydrous N,N-dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diatomaceous earth

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-nitrofluoranthen-8-ol (1 equivalent) in anhydrous pyridine or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sulfur trioxide pyridine complex (1.5-2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/methanol).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Purification of the highly polar this compound can be challenging. Standard silica gel chromatography may not be effective. The following methods are suggested:

-

Reverse-phase chromatography (C18): This is the most likely effective method. A gradient of water (with a small amount of a modifier like formic acid or ammonium acetate) and methanol or acetonitrile would be used as the eluent.

-

Ion-exchange chromatography: A weakly basic anion exchange resin could be used, eluting with a gradient of a volatile salt solution (e.g., ammonium bicarbonate).[8]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is suitable.

-

Mobile Phase: A gradient elution is typically used, for example, starting with a higher proportion of water (e.g., with 0.1% formic acid) and increasing the proportion of an organic solvent like methanol or acetonitrile.

-

Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 254 nm or 280 nm, with potential for longer wavelength absorbance due to the extended conjugation).[6]

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is ideal for detecting the sulfated compound, which will readily form a [M-H]⁻ ion.

-

Expected m/z: The expected mass-to-charge ratio for the [M-H]⁻ ion of C₁₆H₉NO₆S is approximately 342.01.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR would be used to confirm the structure. The addition of the sulfate group at the 8-position would cause characteristic shifts in the signals of the neighboring protons and carbons compared to the parent 3-nitrofluoranthene. Specific spectral data for this compound is not available in public databases.

Metabolic Pathway

This compound is not known to be involved in a specific signaling pathway. Instead, its formation is a key step in the detoxification (Phase II metabolism) of 3-nitrofluoranthene. This pathway is initiated by Phase I enzymes, primarily cytochrome P450s, which introduce a hydroxyl group onto the aromatic ring. This is followed by sulfation, catalyzed by sulfotransferases (SULTs).

Caption: Metabolic activation and detoxification of 3-Nitrofluoranthene.

Conclusion

This compound is a significant metabolite in the detoxification of the environmental pollutant 3-nitrofluoranthene. While detailed experimental data on the pure substance is scarce, this guide provides a comprehensive overview of its known properties, plausible synthetic and analytical methods, and its role in metabolic pathways. Further research into the synthesis and biological activity of this and other nitro-PAH metabolites is crucial for a complete understanding of their toxicological implications.

References

- 1. 3-Nitrofluoranthene technical grade, 90 892-21-7 [sigmaaldrich.com]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Buy 3-Nitrofluoranthene | 892-21-7 [smolecule.com]

- 4. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 7. CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google Patents [patents.google.com]

- 8. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Synthesis of 3-Nitrofluoranthene-8-sulfate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical synthesis pathways described herein are hypothetical and based on established principles of organic chemistry, as no direct literature precedent for the chemical synthesis of 3-nitrofluoranthene-8-sulfate could be identified. The primary known route to this compound is through biological metabolism.

Introduction

3-Nitrofluoranthene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental sources such as diesel exhaust.[1][2] Its metabolism in biological systems leads to the formation of several derivatives, including this compound. This sulfate conjugate is of significant interest to researchers in toxicology and drug development due to its potential role in the detoxification and biological activity of its parent compound. This guide provides an overview of the known metabolic pathway and proposes a plausible, albeit hypothetical, chemical synthesis route for this compound.

Known Biological Synthesis Pathway

The most well-documented pathway for the formation of this compound is through the metabolism of 3-nitrofluoranthene by certain organisms.

Fungal Metabolism

The filamentous fungus Cunninghamella elegans is known to metabolize 3-nitrofluoranthene into two major metabolites: this compound and 3-nitrofluoranthene-9-sulfate. This transformation suggests a metabolic pathway involving initial hydroxylation of the fluoranthene core at the 8- or 9-position, followed by a sulfation step.

Mammalian Metabolism

Studies involving rat liver microsomes have also indicated the metabolic conversion of 3-nitrofluoranthene. While the primary metabolites identified were hydroxylated derivatives, the formation of sulfate conjugates is a common phase II metabolic pathway in mammals for increasing the water solubility and excretion of xenobiotics.

The biological pathway can be visualized as a two-step process:

Caption: Biological metabolism of 3-nitrofluoranthene to this compound.

Proposed Chemical Synthesis Pathway

Based on fundamental principles of organic synthesis, a two-step chemical pathway is proposed for the synthesis of this compound from 3-nitrofluoranthene. This hypothetical route mirrors the biological pathway, involving the introduction of a hydroxyl group followed by sulfation.

Step 1: Synthesis of 3-Nitrofluoranthen-8-ol (Hypothetical)

The initial and most challenging step would be the regioselective hydroxylation of 3-nitrofluoranthene to produce 3-nitrofluoranthen-8-ol. Direct hydroxylation of PAHs can be difficult to control. A potential, though likely low-yielding, approach could involve an electrophilic hydroxylation reaction.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 3-nitrofluoranthene in a suitable inert solvent such as dichloromethane or acetonitrile.

-

Hydroxylating Agent: A potential, albeit non-standard, approach could involve the use of a strong oxidizing agent under carefully controlled conditions. More plausibly, a multi-step sequence involving initial halogenation at the 8-position followed by nucleophilic substitution with a hydroxide source would offer better regioselectivity.

-

Reaction Conditions: The reaction would likely require low temperatures to control selectivity and prevent over-oxidation.

-

Work-up and Purification: After the reaction is complete, the mixture would be quenched, and the organic layer separated. The crude product would likely require purification by column chromatography on silica gel.

Step 2: Sulfation of 3-Nitrofluoranthen-8-ol to this compound (Hypothetical)

The sulfation of the phenolic intermediate, 3-nitrofluoranthen-8-ol, is a more standard transformation. The most common method for the synthesis of aryl sulfates is the reaction of a phenol with a sulfating agent.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the 3-nitrofluoranthen-8-ol intermediate in a dry aprotic solvent like pyridine or N,N-dimethylformamide (DMF).

-

Sulfating Agent: A sulfur trioxide-pyridine complex or chlorosulfuric acid are common reagents for this transformation.[3][4] The sulfur trioxide-pyridine complex is generally milder.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up and Purification: The reaction mixture would be quenched with water or a buffer solution. The product, being a sulfate salt, would be water-soluble. Purification could be achieved by techniques such as reverse-phase high-performance liquid chromatography (HPLC) or by precipitation.

The proposed chemical synthesis can be visualized as follows:

References

3-Nitrofluoranthene-8-sulfate molecular weight and formula.

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 3-Nitrofluoranthene-8-sulfate, a metabolite of the environmental pollutant 3-nitrofluoranthene. The information compiled herein is intended for researchers and professionals in the fields of toxicology, environmental science, and drug metabolism.

Compound Identification and Properties

This compound is a sulfated metabolite of 3-nitrofluoranthene. The molecular details are summarized in the table below. It is important to note that in scientific literature, this compound and 3-Nitrofluoranthene-9-sulfate are often identified together as major metabolites, suggesting that the nomenclature may be used interchangeably or that they are distinct isomers formed during metabolism.

| Property | Value | Source |

| Molecular Formula | C₁₆H₉NO₆S | [1] |

| Molecular Weight | 343.3 g/mol | [1] |

| Parent Compound | 3-Nitrofluoranthene | [1][2] |

Biological Significance and Metabolic Pathway

3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and urban air particulates. It is recognized as a potent mutagen and carcinogen[2][3]. The metabolism of this compound is a critical area of study to understand its toxicity and potential for detoxification.

This compound has been identified as a major metabolite in studies using the filamentous fungus Cunninghamella elegans, a model organism for studying the metabolism of xenobiotics[1][2]. The formation of sulfate conjugates, such as this compound, represents a detoxification pathway. The addition of the sulfate group increases the water solubility of the compound, facilitating its excretion. This is significant because the phenolic precursors to these sulfated metabolites are known to be mutagenic[2]. Therefore, the sulfation process is considered a beneficial detoxification step[1][2].

The metabolic conversion is characterized by the hydroxylation of the fluoranthene ring at the 8-position, followed by sulfation. The presence of the nitro group at the 3-position sterically hinders metabolism at nearby sites and directs it towards the C-8 and C-9 positions[1][2].

Experimental Protocols

The identification of this compound was achieved through studies on the metabolism of 3-nitrofluoranthene by the fungus Cunninghamella elegans. A summary of the experimental methodology is provided below.

3.1. Fungal Culture and Incubation

-

Organism: Cunninghamella elegans (ATCC 36112) was used.

-

Culture Conditions: The fungus was grown in a liquid medium containing dextrose, yeast extract, and peptone.

-

Incubation with Substrate: 3-Nitrofluoranthene, dissolved in a suitable solvent, was added to the fungal cultures. The cultures were then incubated for a period of up to 144 hours[1].

3.2. Metabolite Extraction and Separation

-

Extraction: The culture medium was extracted with an organic solvent, such as ethyl acetate, to isolate the metabolites.

-

Separation: The extracted metabolites were separated using reversed-phase high-performance liquid chromatography (HPLC)[1][2].

3.3. Metabolite Identification

The structure of the separated metabolites was elucidated using a combination of spectroscopic techniques:

-

¹H Nuclear Magnetic Resonance (NMR): To determine the proton chemical shifts and coupling constants, providing information about the structure of the molecule.

-

UV-Visible Spectroscopy: To analyze the electronic transitions within the molecule, which is characteristic of the aromatic system.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the metabolite, confirming its elemental composition[1][2].

The experimental workflow is illustrated in the diagram below.

Conclusion

This compound is a significant metabolite in the detoxification of the environmental carcinogen 3-nitrofluoranthene. Its formation via sulfation in biological systems like Cunninghamella elegans highlights a crucial pathway for mitigating the harmful effects of this pollutant. The experimental methodologies outlined provide a basis for further research into the metabolism and toxicological profiles of nitro-PAHs.

References

An In-depth Technical Guide to 3-Nitrofluoranthene-8-sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion products. It is recognized as a potent mutagen and carcinogen. The metabolic fate of 3-Nitrofluoranthene is of critical interest to researchers in toxicology, environmental science, and drug development, as its biotransformation can lead to detoxification or, in some cases, metabolic activation to more reactive species. 3-Nitrofluoranthene-8-sulfate is a major product of the fungal metabolism of 3-Nitrofluoranthene, representing a key step in its detoxification pathway.[1]

Data Presentation

Mutagenicity Data

The mutagenic potential of 3-Nitrofluoranthene and its phenolic metabolites has been evaluated in various strains of Salmonella typhimurium. The data indicates that both the parent compound and its hydroxylated metabolites exhibit significant mutagenic activity.

| Compound | Salmonella typhimurium Strain | Mutagenic Potency (revertants/nmole) |

| 3-Nitrofluoranthene | TA98 | ~1000 |

| 3-Nitrofluoranthen-8-ol | TA98 | ~1000 |

| 3-Nitrofluoranthen-6-ol | TA98 | ~100 |

| 3-Nitrofluoranthen-9-ol | TA98 | ~100 |

| Table 1: Mutagenicity of 3-Nitrofluoranthene and its phenolic metabolites in Salmonella typhimurium TA98. Data sourced from Consolo et al. (1989)[2]. |

Carcinogenicity Data

The carcinogenic activity of 3-Nitrofluoranthene has been assessed in animal models. Intrapulmonary implantation in rats has been shown to induce lung tumors.

| Compound | Dose (µg) | Animal Model | Observation Period (weeks) | Lung Tumor Incidence |

| 3-Nitrofluoranthene | 1000 | F344 rats | 100 | 1/20 (5%) |

| 3,9-Dinitrofluoranthene | 200 | F344 rats | 100 | 19/21 (90.5%) |

| 3,9-Dinitrofluoranthene | 100 | F344 rats | 100 | 7/10 (70%) |

| 3,9-Dinitrofluoranthene | 50 | F344 rats | 100 | 1/10 (10%) |

| Benzo[a]pyrene | 200 | F344 rats | 100 | 4/9 (44.4%) |

| Benzo[a]pyrene | 100 | F344 rats | 100 | 3/10 (30%) |

| Benzo[a]pyrene | 50 | F344 rats | 100 | 0/10 (0%) |

| Control | 0 | F344 rats | 100 | 0 |

| Table 2: Pulmonary carcinogenicity of 3-Nitrofluoranthene and related compounds in F344 rats. Data sourced from Horikawa et al. (1991)[3]. |

Experimental Protocols

Fungal Biotransformation of 3-Nitrofluoranthene to this compound

The following protocol is based on the methodology described by Pothuluri et al. for the metabolism of 3-Nitrofluoranthene by the fungus Cunninghamella elegans.[1]

1. Fungal Culture Preparation:

-

Cultures of Cunninghamella elegans (e.g., ATCC 36112) are maintained on Sabouraud-dextrose agar slants.

-

Spore suspensions are used to inoculate 125-mL flasks containing 30 mL of Sabouraud-dextrose broth.

-

The flasks are incubated at 25°C on a rotary shaker at 150 rpm for 72 hours.

2. Incubation with 3-Nitrofluoranthene:

-

A solution of 3-Nitrofluoranthene (e.g., 4 mg in 0.2 mL of dimethylformamide) is added to the 72-hour-old fungal cultures.

-

The cultures are incubated for a period of up to 144 hours under the same conditions. Control flasks containing only the fungus and only the substrate should be run in parallel.

3. Extraction of Metabolites:

-

The culture medium and mycelia are separated by filtration.

-

The filtrate is extracted three times with an equal volume of ethyl acetate.

-

The mycelia are sonicated and also extracted with ethyl acetate.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure.

4. Analysis and Characterization of Metabolites:

-

High-Performance Liquid Chromatography (HPLC): The extracted residues are redissolved in methanol and analyzed by reverse-phase HPLC. A C18 column is typically used with a gradient elution system of methanol and water. UV detection is performed at a wavelength of 254 nm.

-

Mass Spectrometry (MS): The HPLC system can be coupled to a mass spectrometer to obtain the mass spectra of the eluted metabolites, confirming the addition of a sulfate group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, the metabolites are purified by preparative HPLC and analyzed by ¹H NMR spectroscopy. This allows for the precise determination of the position of sulfation on the fluoranthene ring system.

Signaling Pathways

3-Nitrofluoranthene has been shown to induce both apoptosis and a form of programmed necrosis (necroptosis) in mammalian cells.[4][5] The signaling pathways involved are complex and involve multiple protein kinases and effector molecules.

Apoptosis Signaling Pathway Induced by 3-Nitrofluoranthene

3-Nitrofluoranthene can trigger apoptosis through a caspase-dependent pathway. This process involves the activation of initiator caspases (caspase-8 and -9) which in turn activate the executioner caspase-3.[4] The activation of these caspases leads to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. The process is also influenced by the MAPK signaling cascades.

Caption: Apoptosis signaling pathway induced by 3-Nitrofluoranthene.

Necroptosis and DNA Damage Response Pathway

In addition to apoptosis, 3-Nitrofluoranthene can induce a form of programmed necrosis with features of necroptosis. This pathway is caspase-independent and can be inhibited by Necrostatin-1, an inhibitor of RIP-1 kinase.[4] Furthermore, 3-Nitrofluoranthene causes DNA damage, which activates the DNA damage response (DDR) pathway, including the phosphorylation of CHK1 and H2AX, and the activation of p53.

Caption: Necroptosis and DNA damage response pathway activated by 3-Nitrofluoranthene.

Conclusion

This compound is a key metabolite in the biotransformation of the environmental carcinogen 3-Nitrofluoranthene. While detailed toxicological data on the sulfate conjugate itself is limited, understanding its formation and the biological effects of the parent compound is crucial for assessing the overall risk associated with 3-Nitrofluoranthene exposure. The provided experimental protocol offers a basis for the laboratory-scale production of this metabolite for further study. The elucidation of the complex signaling pathways initiated by 3-Nitrofluoranthene highlights potential targets for intervention in cases of exposure and provides a deeper understanding of the mechanisms of nitro-PAH-induced cellular damage. Further research is warranted to fully characterize the biological activity of this compound and its role in the ultimate toxicological outcome of 3-Nitrofluoranthene exposure.

References

- 1. Fungal metabolism of 3-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutagenicity of the phenolic microsomal metabolites of 3-nitrofluoranthene and 1-nitropyrene in strains of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pulmonary carcinogenicity of 3,9- and 3,7-dinitrofluoranthene, 3-nitrofluoranthene and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Nitrofluoranthene (3-NF) but not 3-aminofluoranthene (3-AF) elicits apoptosis as well as programmed necrosis in Hepa1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-nitrofluoranthene (3-NF)-induced apoptosis and programmed necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Nitrofluoranthene-8-sulfate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrofluoranthene-8-sulfate is a sulfated metabolite of the environmental pollutant 3-nitrofluoranthene. This document provides a comprehensive overview of its discovery, the scientific history of its identification, and the experimental methodologies used in its characterization. The formation of this compound is a key step in the fungal detoxification of its parent compound, a known mutagen. This guide details the metabolic pathway, presents available quantitative data, and outlines the analytical techniques employed in its study.

Introduction

3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and urban air particulates.[1] It is of significant interest to the scientific community due to its mutagenic properties.[2] The study of its metabolic fate is crucial for understanding its toxicological profile and the potential for bioremediation. This guide focuses on this compound, a major metabolite identified in fungal biotransformation studies.

Discovery and History

The discovery of this compound is intrinsically linked to research on the microbial metabolism of nitro-PAHs. In the mid-1990s, studies investigating the filamentous fungus Cunninghamella elegans as a model for mammalian metabolism revealed its capacity to metabolize 3-nitrofluoranthene.[3][4] This research identified this compound and its isomer, 3-nitrofluoranthene-9-sulfate, as the two major metabolites.[3][4]

This discovery was significant as it highlighted a detoxification pathway. The parent compound, 3-nitrofluoranthene, can be metabolically activated to mutagenic phenolic compounds.[3][4] The sulfation of these intermediates by C. elegans represents a detoxification mechanism, rendering the compound more water-soluble and less toxic.[3][4]

Quantitative Data

The primary quantitative data available for this compound relates to its formation during the fungal metabolism of 3-nitrofluoranthene.

| Parameter | Value | Organism | Incubation Time | Reference |

| Metabolism of 3-nitro[3,4-¹⁴C]fluoranthene | ~72% | Cunninghamella elegans ATCC 36112 | 144 hours | [3][4] |

Spectroscopic data for the parent compound, 3-nitrofluoranthene, is also relevant for understanding its chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₉NO₂ | [5] |

| Molecular Weight | 247.25 g/mol | [5] |

| Melting Point | 157-159 °C |

Experimental Protocols

The identification and characterization of this compound have relied on a combination of microbial culture techniques and analytical chemistry.

Fungal Metabolism of 3-Nitrofluoranthene

-

Organism: Cunninghamella elegans ATCC 36112.

-

Culture Conditions: The fungus is typically grown in a suitable broth medium. For the metabolism studies, the fungus is cultured for a period, after which 3-nitrofluoranthene (often radiolabeled for traceability) is added.

-

Incubation: The cultures are incubated for an extended period (e.g., 144 hours) to allow for the metabolism of the substrate.[3][4]

-

Extraction: Following incubation, the culture medium is extracted to separate the metabolites from the fungal biomass and remaining substrate.

Analytical Methods for Identification and Quantification

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): This is the primary technique used to separate the metabolites from the culture extracts.[3][4]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the chemical structure of the isolated metabolites, confirming the position of the sulfate group.[3][4]

-

UV-Visible Spectroscopy: This technique provides information about the electronic structure of the molecule and is used in conjunction with other methods for identification.[3][4]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the metabolites and to confirm their elemental composition.[3][4]

Metabolic Pathway

The formation of this compound in Cunninghamella elegans is a two-step process. First, 3-nitrofluoranthene undergoes hydroxylation at the 8- or 9-position, likely catalyzed by a cytochrome P450 enzyme. The resulting hydroxylated intermediate is then conjugated with a sulfate group by a sulfotransferase enzyme. This sulfation step increases the polarity and water solubility of the compound, facilitating its excretion and detoxification.

References

The Microbial Transformation of 3-Nitrofluoranthene: A Technical Guide to the Formation of 3-Nitrofluoranthene-8-sulfate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitrofluoranthene-8-sulfate is not a naturally occurring compound in the environment but is a significant metabolite derived from the microbial transformation of the environmental pollutant 3-nitrofluoranthene. This technical guide provides a comprehensive overview of the formation of this compound by the filamentous fungus Cunninghamella elegans. The document details the quantitative aspects of this biotransformation, outlines the experimental protocols for its study, and presents visual diagrams of the metabolic pathway and experimental workflow. This information is critical for researchers in environmental science, toxicology, and drug development, as the metabolic fate of pollutants like 3-nitrofluoranthene has significant implications for their bioavailability, toxicity, and potential for bioremediation.

Quantitative Analysis of 3-Nitrofluoranthene Metabolism

The metabolism of 3-nitrofluoranthene by Cunninghamella elegans (ATCC 36112) has been quantitatively assessed, revealing a significant conversion of the parent compound into sulfonated metabolites. The primary products of this biotransformation are this compound and 3-nitrofluoranthene-9-sulfate.[1][2]

Table 1: Quantitative Metabolism of 3-Nitrofluoranthene by Cunninghamella elegans

| Parameter | Value | Reference |

| Organism | Cunninghamella elegans ATCC 36112 | [1][2] |

| Substrate | 3-nitro[3,4-¹⁴C]fluoranthene | [1][2] |

| Incubation Time | 144 hours | [1][2] |

| Total Metabolism | ~72% of added 3-nitrofluoranthene | [1][2] |

| Major Metabolites | This compound and 3-Nitrofluoranthene-9-sulfate | [1][2] |

Experimental Protocols

The following sections describe representative methodologies for the investigation of 3-nitrofluoranthene metabolism by Cunninghamella elegans. These protocols are based on established methods for studying the fungal metabolism of polycyclic aromatic hydrocarbons (PAHs).

Fungal Culture and Incubation

-

Organism and Culture Conditions: Cunninghamella elegans (e.g., ATCC 36112) is maintained on Sabouraud dextrose agar slants. For metabolism studies, spores are used to inoculate a liquid medium, such as Sabouraud dextrose broth. Cultures are typically grown for 72 hours at 28°C with shaking (e.g., 150 rpm) to obtain a dense mycelial suspension.

-

Substrate Addition: A solution of 3-nitrofluoranthene in a suitable solvent (e.g., dimethylformamide) is added to the fungal cultures. To facilitate quantitative analysis, radiolabeled 3-nitro[¹⁴C]fluoranthene can be used.

-

Incubation: The cultures are incubated for a defined period, typically up to 144 hours, under the same conditions as the initial growth phase. Control experiments should be run, including cultures without the fungus and cultures without the substrate.

Extraction of Metabolites

-

Separation of Mycelia and Medium: The fungal biomass is separated from the culture medium by centrifugation or filtration.

-

Solvent Extraction: The culture medium is extracted with an organic solvent, such as ethyl acetate, to recover the parent compound and its metabolites. The mycelia can also be extracted separately to assess cell-associated compounds.

-

Concentration: The organic extracts are combined, dried (e.g., over anhydrous sodium sulfate), and concentrated under reduced pressure.

Analytical Methods

-

Purpose: To separate 3-nitrofluoranthene and its metabolites.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of water and a polar organic solvent like acetonitrile or methanol. For example, a linear gradient from 40% to 100% acetonitrile over 25 minutes.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: A UV-Vis detector set at a wavelength appropriate for the analytes (e.g., 254 nm) is used. If radiolabeled substrate is used, a radioactivity detector can be placed in-line.

-

Purpose: To elucidate the chemical structure of the isolated metabolites.

-

Sample Preparation: The purified metabolites are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Experiments: ¹H NMR and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous structure determination.

-

Purpose: To determine the molecular weight and fragmentation pattern of the metabolites, confirming their identity.

-

Ionization Technique: Electrospray ionization (ESI) in negative ion mode is particularly useful for analyzing sulfonated metabolites.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, often in tandem with a liquid chromatography system (LC-MS).

-

Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are analyzed to confirm the elemental composition and structure.

Visualizations

Metabolic Pathway

References

3-Nitrofluoranthene-8-Sulfate: A Fungal Metabolite of 3-Nitrofluoranthene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delineates the metabolic relationship between 3-nitrofluoranthene and its metabolite, 3-nitrofluoranthene-8-sulfate. Extensive research has demonstrated that this compound is not a standalone compound but rather a significant biotransformation product of the parent compound, 3-nitrofluoranthene. This conversion is notably carried out by the filamentous fungus Cunninghamella elegans, a microorganism recognized for its capacity to metabolize xenobiotics in a manner that often mirrors mammalian metabolism. This guide provides a comprehensive overview of the metabolic pathway, quantitative data on the conversion, detailed experimental protocols for its investigation, and a visual representation of the metabolic process.

Metabolic Pathway and Biotransformation

The primary pathway for the formation of this compound from 3-nitrofluoranthene involves a two-step enzymatic process. Initially, 3-nitrofluoranthene undergoes hydroxylation to form an intermediate, 8-hydroxy-3-nitrofluoranthene. Subsequently, this phenolic intermediate is conjugated with a sulfate group to yield the water-soluble metabolite, this compound. This sulfation step is a common detoxification pathway in many organisms, facilitating the excretion of potentially harmful compounds.

Studies utilizing the fungus Cunninghamella elegans have been pivotal in elucidating this metabolic route.[1][2][3] The presence of a nitro group at the C-3 position of the fluoranthene molecule appears to direct the metabolic activity towards the C-8 and C-9 positions.[1][2][3]

Signaling Pathway Diagram

References

Fungal Biotransformation of 3-Nitrofluoranthene: A Pathway to Detoxification through Sulfate Conjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrofluoranthene, a potent mutagen and carcinogen found as an environmental pollutant, undergoes significant metabolism by certain fungi, leading to the formation of less toxic sulfate conjugates. This technical guide details the fungal metabolism of 3-nitrofluoranthene, with a specific focus on the biotransformation pathways elucidated in the filamentous fungus Cunninghamella elegans. This document provides a comprehensive overview of the metabolic fate of 3-nitrofluoranthene, including detailed experimental protocols for its study, quantitative data on metabolite formation, and a discussion of the toxicological implications. The formation of 3-nitrofluoranthene-8-sulfate and 3-nitrofluoranthene-9-sulfate as the primary metabolites highlights a crucial detoxification mechanism, offering insights for bioremediation strategies and the study of xenobiotic metabolism.

Introduction

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed from the reaction of PAHs with nitrogen oxides, often during combustion processes.[1] 3-Nitrofluoranthene is a prevalent and highly mutagenic nitro-PAH.[1] Understanding the metabolic fate of such compounds is critical for assessing their environmental impact and toxicological risk. Fungi, particularly the genus Cunninghamella, have been extensively studied for their ability to metabolize xenobiotics, often mimicking mammalian metabolic pathways.[2] This guide focuses on the fungal metabolism of 3-nitrofluoranthene, specifically its conversion to sulfate conjugates, a key detoxification pathway.[1][3][4]

The primary organism of interest in this context is the filamentous fungus Cunninghamella elegans, which has been shown to efficiently metabolize 3-nitrofluoranthene.[1][3] The metabolic process involves the formation of phenolic intermediates that are subsequently conjugated with sulfate, rendering them more water-soluble and facilitating their excretion. This biotransformation is significant as it represents a detoxification pathway, converting a potent mutagen into less harmful compounds.[1]

Metabolic Pathway of 3-Nitrofluoranthene

The metabolism of 3-nitrofluoranthene by Cunninghamella elegans proceeds through a phase I oxidation followed by a phase II conjugation. The presence of the nitro group at the C-3 position sterically hinders the typical epoxidation sites on the fluoranthene molecule, shifting the metabolic activity to the C-8 and C-9 positions.[1][3][4]

The proposed metabolic pathway is as follows:

-

Epoxidation: The initial step involves the enzymatic formation of an unstable arene oxide, 3-nitrofluoranthene-8,9-epoxide.

-

Rearrangement: This epoxide undergoes a non-enzymatic rearrangement to form phenolic intermediates: 8-hydroxy-3-nitrofluoranthene and 9-hydroxy-3-nitrofluoranthene.

-

Sulfation (Conjugation): These phenolic metabolites are then conjugated with a sulfate group to form the final, more polar products: this compound and 3-nitrofluoranthene-9-sulfate.[1]

This pathway is a critical detoxification mechanism, as the phenolic intermediates of 3-nitrofluoranthene are known to be mutagenic.[1]

References

The Role of Cunninghamella elegans in the Metabolism of 3-Nitrofluoranthene: A Technical Guide

Audience: Researchers, scientists, and drug development professionals

This technical guide provides an in-depth analysis of the metabolic processes involved in the biotransformation of 3-nitrofluoranthene by the filamentous fungus Cunninghamella elegans. This organism serves as a valuable microbial model for studying mammalian metabolism of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs). 3-Nitrofluoranthene, a potent mutagen and carcinogen found as an environmental pollutant, undergoes significant detoxification through the metabolic pathways of C. elegans.

Metabolic Pathway of 3-Nitrofluoranthene

Cunninghamella elegans primarily metabolizes 3-nitrofluoranthene through a Phase I oxidation reaction followed by a Phase II conjugation reaction. The presence of the nitro group at the C-3 position of the fluoranthene molecule sterically hinders the typical epoxidation process, redirecting metabolic activity to the C-8 and C-9 positions.[1][2][3] This metabolic shift is a key aspect of the detoxification process.

The proposed metabolic pathway involves an initial hydroxylation at the C-8 and C-9 positions, catalyzed by cytochrome P-450 monooxygenases, to form 8-hydroxy-3-nitrofluoranthene and 9-hydroxy-3-nitrofluoranthene. These intermediate phenols are then conjugated with sulfate to produce the two major, water-soluble metabolites: 3-nitrofluoranthene-8-sulfate and 3-nitrofluoranthene-9-sulfate.[1][2][3] This sulfation step is a critical detoxification mechanism, as the phenolic precursors of 3-nitrofluoranthene have been shown to be mutagenic.[1][2][3] The formation of these sulfate conjugates suggests a beneficial role for C. elegans in the detoxification of this environmental pollutant.[1][2][3]

Quantitative Analysis of Metabolism

Incubation of Cunninghamella elegans ATCC 36112 with 3-nitro[3,4-14C]fluoranthene demonstrated significant metabolic activity over a 144-hour period. Approximately 72% of the initial compound was converted into metabolites.[1][2][3] The distribution of radioactivity recovered after 144 hours of incubation is detailed in the table below.

| Compound | Percentage of Total Recovered Radioactivity at 144h |

| 3-Nitrofluoranthene | 25% |

| This compound (Metabolite I) & 3-Nitrofluoranthene-9-sulfate (Metabolite II) | 72% |

Table 1: Quantitative summary of 3-nitrofluoranthene metabolism by C. elegans.

Experimental Protocols

The following sections outline the methodologies employed in the study of 3-nitrofluoranthene metabolism by C. elegans.

Fungal Culture and Incubation

A pure culture of Cunninghamella elegans ATCC 36112 is used for these experiments. The general procedure for culturing and incubation is as follows:

-

Inoculum Preparation: Spores from a stock culture of C. elegans are used to inoculate a suitable liquid medium, such as Sabouraud dextrose broth.[4][5]

-

Pre-incubation: The culture is incubated on a rotary shaker at a controlled temperature (e.g., 28°C) for a period sufficient to allow for initial mycelial growth (e.g., 24-48 hours).[4]

-

Substrate Addition: A solution of 3-nitrofluoranthene (often radiolabeled for tracking, e.g., 3-nitro[3,4-14C]fluoranthene) dissolved in a suitable solvent like dimethyl sulfoxide is added to the fungal culture.

-

Incubation: The culture is further incubated under the same conditions for an extended period (e.g., up to 144 hours) to allow for metabolism to occur.[1][2] Control flasks containing the substrate but no fungal culture are also prepared to account for abiotic degradation.

Metabolite Extraction and Analysis

After the incubation period, the fungal biomass and the culture medium are separated for the extraction and analysis of metabolites.

-

Extraction: The culture medium is typically extracted with an organic solvent such as ethyl acetate to recover the parent compound and its metabolites. The fungal mycelia can also be extracted separately to analyze intracellular compounds.[6]

-

Separation: The extracted components are separated using reversed-phase high-performance liquid chromatography (HPLC).[1][2] This technique allows for the isolation of individual metabolites from the parent compound and other culture components.

-

Identification and Quantification: The separated compounds are identified and quantified using a combination of analytical techniques:

-

UV-Visible Spectroscopy: Provides information about the chromophoric structure of the compounds.[1][2]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the detailed chemical structure of the metabolites.[1][2]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns of the compounds, confirming their identity.[1][2]

-

Liquid Scintillation Counting: If a radiolabeled substrate is used, this technique is employed to quantify the amount of radioactivity in the parent compound and each metabolite fraction, allowing for the calculation of metabolic conversion rates.[1]

-

Conclusion

Cunninghamella elegans has demonstrated a robust capacity to metabolize the environmental pollutant 3-nitrofluoranthene. The primary metabolic pathway involves hydroxylation at the C-8 and C-9 positions, followed by sulfate conjugation, leading to the formation of water-soluble, detoxified metabolites. This biotransformation process highlights the potential of using C. elegans not only as a model for mammalian metabolism but also in potential bioremediation applications for environments contaminated with nitro-PAHs. The detailed methodologies and quantitative data presented in this guide provide a comprehensive overview for researchers in the fields of toxicology, drug metabolism, and environmental science.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Fungal metabolism of 3-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Cunninghamella elegans - Wikipedia [en.wikipedia.org]

- 6. Biotransformation of Malachite Green by the Fungus Cunninghamella elegans - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Genotoxic and Mutagenic Profile of 3-Nitrofluoranthene and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrofluoranthene (3-NF), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found in diesel exhaust and ambient air pollution, is a potent mutagen and a suspected human carcinogen. Its genotoxicity is intricately linked to its metabolic activation into reactive intermediates that can form covalent adducts with DNA, leading to mutations and chromosomal damage. This technical guide provides an in-depth overview of the genotoxicity and mutagenicity of 3-NF and its metabolites, summarizing key quantitative data, detailing experimental protocols, and visualizing the critical metabolic activation pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Introduction

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants that have garnered significant attention due to their carcinogenic and mutagenic properties. 3-Nitrofluoranthene (3-NF) is a prominent member of this class, and understanding its mechanisms of genotoxicity is crucial for assessing its risk to human health. The genotoxic effects of 3-NF are not exerted by the parent compound itself but rather through its metabolic conversion to reactive electrophiles. This guide will explore the key metabolic pathways and the resulting genotoxic and mutagenic outcomes.

Metabolic Activation of 3-Nitrofluoranthene

The transformation of 3-NF into a DNA-damaging agent is a multi-step process involving both reductive and oxidative pathways. The primary pathway for the activation of many nitro-PAHs, including 3-NF, is the reduction of the nitro group.

Nitroreduction Pathway: This pathway involves the enzymatic reduction of the nitro group to a nitroso intermediate, followed by further reduction to a reactive N-hydroxylamino derivative (N-hydroxy-3-aminofluoranthene). This N-hydroxy metabolite can be further activated through O-esterification by acetyltransferases or sulfotransferases, forming a highly reactive nitrenium ion that readily reacts with DNA. Key enzymes involved in this pathway include cytosolic nitroreductases and microsomal enzymes such as NADPH:cytochrome P450 reductase and xanthine oxidase.

Ring Oxidation: While nitroreduction is the predominant activation pathway, ring oxidation by cytochrome P450 (CYP) enzymes can also occur, leading to the formation of phenolic metabolites. Some of these metabolites, such as 3-nitrofluoranthen-8-ol, have been shown to be mutagenic.

Below is a diagram illustrating the key steps in the metabolic activation of 3-Nitrofluoranthene.

Metabolic activation pathway of 3-Nitrofluoranthene.

Quantitative Genotoxicity and Mutagenicity Data

The genotoxic and mutagenic potential of 3-NF and its metabolites has been evaluated in various in vitro and in vivo systems. The following tables summarize the key quantitative findings.

Table 1: DNA Adduct Formation

| Compound | System | Adduct Level | Reference |

| 3-Nitrofluoranthene | Calf Thymus DNA (with Xanthine Oxidase) | 2.4 adducts / 105 nucleosides | [1] |

| 2-Nitrofluoranthene | Calf Thymus DNA (with Xanthine Oxidase) | 10 pmol / mg DNA | |

| 2-Nitrofluoranthene | Calf Thymus DNA (with 3-MC induced rat liver microsomes) | 6 pmol / mg DNA | |

| 2-Nitrofluoranthene | Calf Thymus DNA (with PB induced rat liver microsomes) | 3 pmol / mg DNA |

Table 2: Bacterial Mutagenicity (Ames Test)

| Compound | Salmonella typhimurium Strain | Metabolic Activation | Mutagenic Potency (revertants/nmol) | Reference |

| 3-Nitrofluoranthene | TA98 | - S9 | ~1000 | [2] |

| 3-Nitrofluoranthen-6-ol | TA98 | - S9 | ~100 | [2] |

| 3-Nitrofluoranthen-8-ol | TA98 | - S9 | ~1000 | [2] |

| 3-Nitrofluoranthen-9-ol | TA98 | - S9 | ~100 | [2] |

| 3-Nitrofluoranthene | TA100 | - S9 | Mutagenic | [2] |

| 3-Nitrofluoranthen-6-ol | TA100 | - S9 | Less Mutagenic | [2] |

| 3-Nitrofluoranthen-8-ol | TA100 | - S9 | Mutagenic | [2] |

| 3-Nitrofluoranthen-9-ol | TA100 | - S9 | Less Mutagenic | [2] |

| 3-Nitrofluoranthene | TA100NR | - S9 | Not Mutagenic | [2] |

Table 3: Mammalian Cell Gene Mutation (HGPRT Assay)

| Compound | Cell Line | Metabolic Activation | Concentration | Mutation Frequency (mutants/106 cells) | Reference |

| 3-Nitrofluoranthene | Chinese Hamster V79 | + S100 | Not Specified | More mutagenic than 1-nitropyrene | [2] |

| 8-Nitrofluoranthene | Chinese Hamster V79 | + S100 | Not Specified | More mutagenic than 1-nitropyrene | [2] |

| 3-Aminofluoranthene | Chinese Hamster V79 | + S100 | Not Specified | More mutagenic than 1-nitropyrene | [2] |

Note: Specific quantitative mutation frequencies for 3-nitrofluoranthene in the HGPRT assay were not provided in the reference, but its relative mutagenicity was reported.

Table 4: Chromosomal Damage Assays

| Assay | Compound | Cell Line/System | Results | Reference |

| Chromosomal Aberrations | 3,7-Dinitrofluoranthene | Chinese Hamster Lung (CHL) | Induced aberrations without S9 | [3] |

| Chromosomal Aberrations | 3,9-Dinitrofluoranthene | Chinese Hamster Lung (CHL) | Induced aberrations without S9 | [3] |

| Micronucleus Assay | 3-Nitrofluoranthene | Not available | Quantitative data not found in the reviewed literature. | |

| Comet Assay | 3-Nitrofluoranthene | Not available | Quantitative data not found in the reviewed literature. | |

| Unscheduled DNA Synthesis | 3-Nitrofluoranthene | Not available | Quantitative data not found in the reviewed literature. |

Note: While quantitative data for 3-NF in micronucleus, comet, and UDS assays were not found, the data for closely related dinitrofluoranthenes in the chromosomal aberration assay are included for context.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of genotoxicity studies. Below are summaries of the key experimental protocols cited in this guide.

DNA Adduct Analysis

Objective: To identify and quantify the formation of covalent adducts between 3-NF metabolites and DNA.

Methodology:

-

In Vitro Adduct Formation: Calf thymus DNA is incubated with 3-NF in the presence of a metabolic activation system, such as xanthine oxidase or rat liver microsomes (S9 fraction).

-

DNA Isolation and Hydrolysis: DNA is isolated and enzymatically hydrolyzed to individual nucleosides.

-

Chromatographic Separation: The resulting nucleoside adducts are separated using high-performance liquid chromatography (HPLC).

-

Detection and Characterization: Adducts are detected and characterized using techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and mass spectrometry (e.g., FAB-MS, MS/MS) to determine their chemical structure.[1]

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of 3-NF and its metabolites by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Ames Test Experimental Workflow.

Methodology:

-

Strain Selection: Specific strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are used. Strains deficient in certain DNA repair pathways or having enhanced permeability to chemicals are often employed to increase sensitivity.

-

Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 mix from rat liver) to distinguish between direct-acting mutagens and those requiring metabolic activation.

-

Exposure: The bacterial culture, test compound at various concentrations, and S9 mix (if applicable) are combined in molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to histidine prototrophy can grow and form colonies. The number of revertant colonies is counted, and the mutagenic potency is expressed as revertants per nanomole or microgram of the test substance.[2]

Mammalian Cell Gene Mutation Assay (HPRT Assay)

Objective: To evaluate the mutagenic potential of 3-NF in mammalian cells by measuring forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene locus.

Methodology:

-

Cell Line: Chinese hamster V79 cells are commonly used for this assay.

-

Exposure: Cells are treated with various concentrations of 3-NF, typically in the presence of a metabolic activation system (e.g., S100 fraction from rat liver).

-

Expression Period: After treatment, the cells are cultured for a period to allow for the expression of any induced mutations.

-

Selection: Cells are then cultured in a medium containing a selective agent, such as 6-thioguanine. Cells with a functional HPRT enzyme will incorporate the toxic analog and die, while HPRT-deficient mutant cells will survive and form colonies.

-

Scoring: The number of mutant colonies is counted, and the mutation frequency is calculated per 106 viable cells.[2]

In Vitro Micronucleus Assay

Objective: To detect chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., Chinese hamster V79 or human lymphocytes) is used.

-

Treatment: Cells are exposed to the test compound with and without metabolic activation.

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one round of mitosis after treatment.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: The frequency of micronucleated cells is determined by microscopic examination.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells.

Methodology:

-

Cell Encapsulation: Single cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions, which allows the negatively charged DNA to migrate towards the anode.

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

-

Analysis: Damaged DNA, containing fragments and relaxed loops, migrates further from the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

Unscheduled DNA Synthesis (UDS) Assay

Objective: To measure DNA repair synthesis, which is an indication of DNA damage that has been excised and is being repaired.

Methodology:

-

Cell Culture: Primary hepatocytes are often used as they are metabolically competent.

-

Treatment: The cells are treated with the test compound in the presence of radiolabeled thymidine (e.g., 3H-thymidine).

-

Inhibition of Replicative DNA Synthesis: Hydroxyurea is typically included to inhibit normal replicative DNA synthesis, ensuring that any incorporation of the radiolabeled thymidine is due to repair synthesis.

-

Autoradiography: The cells are fixed, and autoradiography is performed to visualize the incorporated radioactivity.

-

Analysis: The amount of DNA repair is quantified by counting the number of silver grains over the nucleus (net grains per nucleus). An increase in the number of grains in treated cells compared to control cells indicates that the compound has induced DNA damage that is being repaired.

Conclusion

The evidence presented in this technical guide clearly demonstrates that 3-Nitrofluoranthene is a potent genotoxic and mutagenic agent. Its activity is dependent on metabolic activation, primarily through nitroreduction, to form DNA-reactive intermediates that lead to the formation of DNA adducts. These adducts can result in gene mutations, as demonstrated in both bacterial and mammalian cell systems. While quantitative data on chromosomal damage for 3-NF is limited, the positive results for closely related dinitrofluoranthenes in chromosomal aberration assays suggest a potential for clastogenic activity.

For professionals in drug development, the methodologies and findings presented here underscore the importance of early and comprehensive genotoxicity screening for nitro-aromatic compounds. The detailed experimental protocols provide a framework for conducting such assessments. For researchers and scientists, this guide highlights the complex interplay between metabolic activation and the manifestation of genotoxicity and provides a foundation for further investigation into the precise mechanisms of 3-NF-induced DNA damage and its implications for human carcinogenesis. Further research is warranted to fill the existing data gaps, particularly concerning the quantitative assessment of chromosomal damage induced by 3-Nitrofluoranthene in mammalian cells.

References

- 1. Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene [pubmed.ncbi.nlm.nih.gov]

- 2. Mutagenicity of nitrofluoranthenes, 3-aminofluoranthene and 1-nitropyrene in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromosomal aberrations induced in vitro by 3,7- and 3,9-dinitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carcinogenic Potential of Nitrated Polycyclic Aromatic Hydrocarbons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrated polycyclic aromatic hydrocarbons (NPAHs) are a class of environmental contaminants formed from the incomplete combustion of organic materials and subsequent atmospheric nitration of polycyclic aromatic hydrocarbons (PAHs). Found in diesel exhaust, airborne particulate matter, and certain foods, NPAHs have garnered significant attention due to their potent mutagenic and carcinogenic properties. This technical guide provides a comprehensive overview of the carcinogenic potential of NPAHs, detailing their mechanisms of action, metabolic activation, and the experimental methodologies used for their evaluation. Quantitative data on the carcinogenicity and mutagenicity of key NPAHs are presented, along with a depiction of the signaling pathways implicated in their carcinogenic effects. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of environmental carcinogens and the development of preventative and therapeutic strategies.

Introduction to Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs)

NPAHs are derivatives of PAHs containing one or more nitro functional groups. Their presence in the environment is a significant public health concern.[1] The carcinogenicity of several NPAHs has been established in numerous studies, with some demonstrating higher carcinogenic potency than their parent PAH compounds.[2] The carcinogenic process initiated by NPAHs is a complex, multi-stage process involving metabolic activation, formation of DNA adducts, induction of mutations, and alterations in cellular signaling pathways that regulate cell growth and proliferation.

Mechanisms of NPAH-Induced Carcinogenesis

The carcinogenic effects of NPAHs are primarily attributed to their ability to damage DNA and disrupt normal cellular processes. This occurs through a series of steps:

2.1. Metabolic Activation:

NPAHs are procarcinogens, meaning they require metabolic activation to exert their carcinogenic effects. This activation is a multi-step process primarily involving two key enzymatic pathways:

-

Nitroreduction: This is a critical step in the activation of many NPAHs. Cytosolic and microsomal nitroreductases, such as NAD(P)H:quinone oxidoreductase (NQO1), reduce the nitro group to form N-hydroxy arylamines.[3][4]

-

Ring Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, can oxidize the aromatic rings of NPAHs, leading to the formation of reactive epoxides and dihydrodiols.[5][6][7]

These initial metabolites can undergo further biotransformation. For instance, N-hydroxy arylamines can be further activated by O-acetylation via N-acetyltransferases (NATs) or sulfation via sulfotransferases (SULTs) to form highly reactive esters that readily bind to DNA.[8] The ultimate carcinogenic metabolites of some NPAHs, such as 6-nitrochrysene, are thought to be diol epoxides formed after both ring oxidation and nitroreduction.[9][10]

Figure 1: Metabolic activation pathway of NPAHs leading to cancer.

2.2. DNA Adduct Formation:

The highly reactive electrophilic metabolites of NPAHs can covalently bind to nucleophilic sites on DNA, forming NPAH-DNA adducts.[4][11][12] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription.[12] The formation of DNA adducts is considered a critical initiating event in chemical carcinogenesis.[3] For example, the major DNA adduct formed by 1,6-dinitropyrene is N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.[4]

2.3. Mutagenesis:

If not repaired by the cell's DNA repair machinery, NPAH-DNA adducts can lead to mutations in the DNA sequence. These mutations can occur in critical genes that regulate cell growth and division, such as proto-oncogenes (e.g., Ras) and tumor suppressor genes (e.g., p53).[13][14] For instance, certain PAHs and their metabolites have been shown to induce mutations at specific "hotspot" codons in the p53 gene that are frequently mutated in human lung cancers.[6][15] The accumulation of these mutations can lead to uncontrolled cell proliferation and the development of cancer.

Quantitative Data on NPAH Carcinogenicity and Mutagenicity

The carcinogenic and mutagenic potencies of NPAHs vary widely depending on their chemical structure. The following tables summarize quantitative data for some of the most studied NPAHs.

Table 1: Carcinogenicity of Selected NPAHs in Animal Models

| NPAH | Animal Model | Route of Administration | Dose | Tumor Incidence | Tumor Type | Reference(s) |

| 1,6-Dinitropyrene | Male F344 Rats | Intrapulmonary Injection | 0.01 mg | 13% | Lung Cancer | [8] |

| 0.03 mg | 42% | Lung Cancer | [8] | |||

| 0.1 mg | 85% | Lung Cancer | [8] | |||

| Male F344 Rats | Intrapulmonary Injection | 0.15 mg | 75% | Squamous Cell Carcinoma | [16] | |

| 6-Nitrochrysene | Newborn BLU:Ha Mice | Intraperitoneal Injection | 38.5 µg (total dose) | 100% | Lung Tumors (70% malignant) | [17][18] |

| Newborn CD-1 Mice | Intraperitoneal Injection | 700 nmol/mouse | Significant increase | Lung and Liver Tumors | [10] | |

| 1-Nitropyrene | Female CD Rats | Subcutaneous Injection | 100 µmol/kg (weekly for 8 weeks) | 47% | Mammary Adenocarcinomas | [19] |

| Male and Female A/J Mice | Intraperitoneal Injection | Total dose: 50 mg | Increased incidence and multiplicity | Lung Tumors | [1] | |

| 3-Nitrobenzanthrone | Female Fischer 344 Rats | Intratracheal Instillation | 1.5 mg (total dose) | Increased incidence | Squamous Cell Carcinoma of the lung | [20] |

| 2-Nitrofluorene | Female Swiss Mice | Skin Painting | 0.04 M solution (twice weekly) | Not specified as a potent inducer in this study, but other nitroso compounds were. | Skin Tumors | [21] |

Table 2: Mutagenic Potency of Selected NPAHs in Salmonella typhimurium

| NPAH | Strain | Metabolic Activation | Mutagenic Potency (revertants/nmol) | Reference(s) |

| 1,8-Dinitropyrene | TA98 | -S9 | 257,000 | [20] |

| YG1024 | -S9 | 4,780,000 | [20] | |

| 3-Nitrobenzanthrone | TA98 | -S9 | 208,000 | [20] |

| YG1024 | -S9 | 6,290,000 | [20] | |

| 1-Nitropyrene | TA98 | -S9 | ~400 | [22] |

| 2-Nitrofluorene | TA98 | -S9 | ~2,000 | [22] |

| 3-Nitrofluoranthene | TA98 | -S9 | More potent than 2-nitrofluoranthene | [23] |

| 1,3-Dinitrofluoranthene | TA98 | -S9 | More potent than 1,2-dinitrofluoranthene | [23] |

Experimental Protocols for Carcinogenicity Assessment

A variety of in vitro and in vivo assays are used to evaluate the carcinogenic potential of NPAHs.

4.1. In Vitro Assays

-

Bacterial Reverse Mutation Assay (Ames Test): This widely used screening assay assesses the mutagenic potential of a chemical by measuring its ability to induce mutations that revert a histidine-requiring strain of Salmonella typhimurium to a state where it can synthesize its own histidine and grow on a histidine-free medium. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect both direct-acting mutagens and those requiring metabolic activation.

-

Cell Transformation Assays (CTAs): These assays use cultured mammalian cells (e.g., BALB/c 3T3 or Bhas 42 cells) to assess the potential of a chemical to induce morphological changes characteristic of a tumorigenic phenotype, such as loss of contact inhibition and the formation of foci.

-

DNA Adduct Analysis (³²P-Postlabeling): This highly sensitive method is used to detect and quantify DNA adducts. It involves the enzymatic digestion of DNA, enrichment of adducts, radiolabeling of the adducts with ³²P, and subsequent separation and quantification by chromatography.

4.2. In Vivo Assays

-

Long-Term Rodent Bioassays: These are the gold standard for assessing the carcinogenicity of chemicals. They typically involve the chronic exposure of rodents (rats and mice) to a test substance over their lifetime (e.g., two years). The animals are then examined for the development of tumors.

-

Skin Painting Studies in Mice: This model is used to assess the carcinogenicity of chemicals when applied topically. The test substance is repeatedly applied to the skin of mice, and the animals are monitored for the development of skin tumors.[24][25]

Figure 2: Experimental workflow for assessing NPAH carcinogenicity.

Signaling Pathways in NPAH-Induced Carcinogenesis

NPAHs and their metabolites can interfere with intracellular signaling pathways that control cell proliferation, survival, and differentiation, thereby contributing to carcinogenesis.

5.1. Aryl Hydrocarbon Receptor (AhR) Signaling:

Many PAHs and NPAHs are ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[12][26] Upon binding, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, including those encoding CYP1A1 and CYP1B1, leading to their increased expression.[22][27] This can enhance the metabolic activation of NPAHs, creating a positive feedback loop that increases the formation of DNA adducts.

5.2. Mitogen-Activated Protein Kinase (MAPK) Signaling:

The MAPK pathways, including the ERK, JNK, and p38 pathways, are crucial for transducing extracellular signals to the nucleus to regulate gene expression and cellular responses. Oxidative stress and DNA damage induced by NPAH metabolites can lead to the activation of these pathways.[28][29][30] For example, the JNK pathway is a key modulator in cell death mediated by reactive oxygen species (ROS).[28] Persistent activation of these pathways can promote cell proliferation and survival, contributing to tumor development.

Figure 3: NPAH-induced activation of the MAPK signaling pathway.

5.3. Wnt/β-catenin Signaling:

The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis.[31][32] Aberrant activation of this pathway is a hallmark of many cancers.[13][27] In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Upon activation, this complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a coactivator for TCF/LEF transcription factors, leading to the expression of target genes that promote cell proliferation, such as c-Myc and cyclin D1.[21] While the direct interaction of NPAH metabolites with components of the Wnt pathway is an area of ongoing research, it is plausible that the cellular stress and genomic instability caused by NPAHs could indirectly lead to the dysregulation of this critical pathway.

Figure 4: Overview of the canonical Wnt/β-catenin signaling pathway.

Conclusion

Nitrated polycyclic aromatic hydrocarbons represent a significant class of environmental carcinogens. Their carcinogenic potential is a result of a complex interplay between metabolic activation, DNA damage, mutagenesis, and the dysregulation of key cellular signaling pathways. A thorough understanding of these mechanisms is crucial for assessing the risks associated with NPAH exposure and for the development of strategies to mitigate their adverse health effects. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals working in the fields of toxicology, environmental health, and drug development. Continued research into the specific molecular targets of NPAHs and their metabolites will be essential for advancing our knowledge and developing effective interventions.

References

- 1. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 3-Nitrobenzanthrone - Wikipedia [en.wikipedia.org]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Dose-Dependent Response to 3-Nitrobenzanthrone Exposure in Human Urothelial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The basis of the insensitivity of Salmonella typhimurium strain TA98/1,8-DNP6 to the mutagenic action of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TP53 mutations induced by BPDE in Xpa-WT and Xpa-Null human TP53 knock-in (Hupki) mouse embryo fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. academic.oup.com [academic.oup.com]

- 9. Effects of the Environmental Mammary Carcinogen 6-Nitrochrysene on p53 and p21Cip1 Protein Expression and Cell Cycle Regulation in MCF-7 and MCF-10A Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. researchgate.net [researchgate.net]

- 12. The aryl hydrocarbon receptor cross-talks with multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

- 14. Wnt/β-catenin signaling regulates amino acid metabolism through the suppression of CEBPA and FOXA1 in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting of lung cancer mutational hotspots by polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Induction of rat mammary gland tumors by 1-nitropyrene, a recently recognized environmental mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 3-NITROBENZANTHRONE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Skin tumors induced by painting nitrosoalkylureas on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aryl hydrocarbon receptor is essential for the pathogenesis of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Tumorigenesis in athymic nude mouse skin by chemical carcinogens and ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. SKH-1 mouse skin painting: a short-term assay to evaluate the tumorigenic activity of cigarette smoke condensate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Aryl hydrocarbon receptor (AHR): “pioneer member” of the basic-helix/loop/helix per-Arnt-sim (bHLH/PAS) family of “sensors” of foreign and endogenous signals - PMC [pmc.ncbi.nlm.nih.gov]

- 28. JNK signaling pathway is a key modulator in cell death mediated by reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Oxidative stress and the JNK pathway in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ZnO nanoparticle-induced oxidative stress triggers apoptosis by activating JNK signaling pathway in cultured primary astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Frontiers | Metabolic Contributions of Wnt Signaling: More Than Controlling Flight [frontiersin.org]

Environmental Sources of 3-Nitrofluoranthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction